

Application Notes and Protocols for DiIC18(3) in Fluorescence Microscopy

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Compound of Interest

Compound Name: 18BIOder

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Introduction

Fluorescence microscopy is a cornerstone technique in modern biological research, enabling the visualization of specific cellular components and dynamic processes. A critical component of this technique is the selection of appropriate fluorescent probes. This document provides detailed application notes and protocols for the use of DiIC18(3), a lipophilic carbocyanine dye, in fluorescence microscopy. DiIC18(3), often referred to as DiI, is a widely used fluorescent probe for labeling cell membranes and other lipid-rich structures. Its two long 18-carbon hydrocarbon chains allow it to intercalate into the lipid bilayer, where it becomes brightly fluorescent.^[1] This property makes it an excellent tool for tracing neurons, studying membrane dynamics, and labeling cells for long-term tracking studies.

Photophysical Properties

The spectral properties of DiIC18(3) are crucial for designing fluorescence microscopy experiments. The dye is weakly fluorescent in aqueous solutions and exhibits a significant increase in fluorescence quantum yield upon incorporation into lipid membranes.

Property	Value (in methanol/membranes)	Reference
Excitation Maximum (λ_{ex})	~549 nm	[2]
Emission Maximum (λ_{em})	~565 nm	[2]
Molar Extinction Coefficient	>100,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield	Low in water, high in membranes	[1]
Color	Orange-Red	[1]

Note: Spectral properties can vary slightly depending on the specific lipid environment.

Experimental Protocols

This protocol provides a general procedure for staining the plasma membrane of cultured cells with DiIC18(3).

Materials:

- DiIC18(3) stock solution (1-2 mg/mL in DMSO or ethanol)
- Phosphate-buffered saline (PBS) or other suitable imaging buffer
- Cultured cells on coverslips or in imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

- Prepare Staining Solution: Dilute the DiIC18(3) stock solution to a final working concentration of 1-10 μM in pre-warmed PBS or cell culture medium. Vortex the solution thoroughly.
- Cell Preparation: Wash the cultured cells twice with pre-warmed PBS to remove any residual serum.

- **Staining:** Add the staining solution to the cells and incubate for 5-20 minutes at 37°C. The optimal staining time may vary depending on the cell type.
- **Washing:** Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound dye.
- **Imaging:** Mount the coverslip on a slide with a drop of imaging buffer or directly image the cells in the imaging dish using a fluorescence microscope.

DiIC18(3) is extensively used as a neuronal tracer. This protocol outlines a method for labeling neurons in fixed tissue.

Materials:

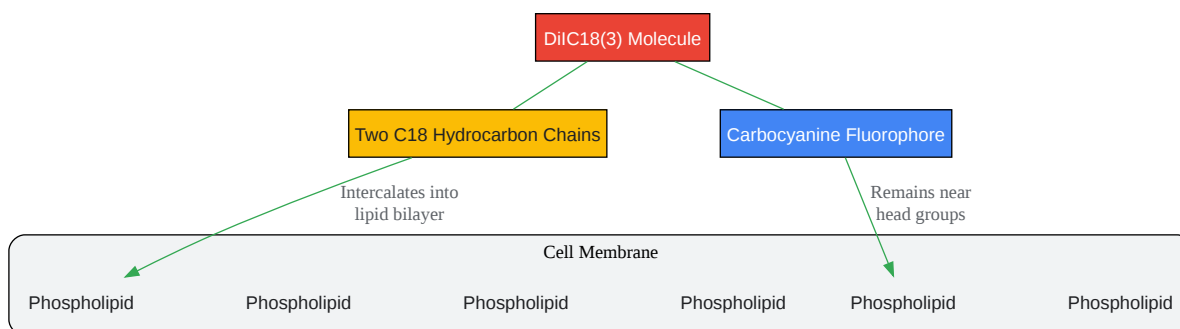
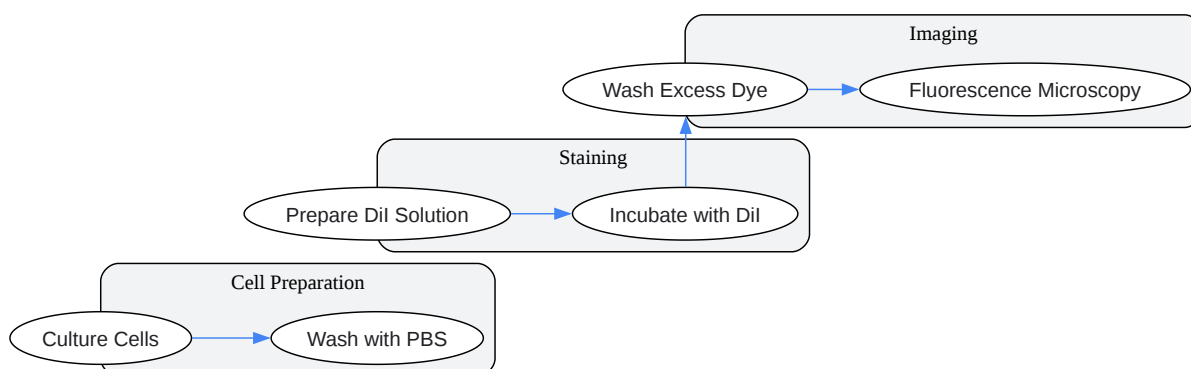
- Fixed tissue (e.g., brain slices)
- Small crystals of DiIC18(3)
- Mounting medium
- Confocal or widefield fluorescence microscope

Procedure:

- **Crystal Application:** Carefully place a small crystal of DiIC18(3) onto the region of interest in the fixed tissue using a fine needle or insect pin.
- **Incubation:** Place the tissue in a dark, humid chamber and incubate at room temperature or 37°C for several days to weeks. The dye will diffuse along the neuronal membranes.
- **Sectioning (if necessary):** If the tissue is thick, section it into thinner slices using a vibratome or microtome.
- **Mounting:** Mount the tissue sections on a slide using an appropriate mounting medium.
- **Imaging:** Visualize the labeled neurons using a fluorescence microscope.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for cell staining and a conceptual representation of how DiIC18(3) integrates into the cell membrane.



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References

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- 2. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - SG [thermofisher.com]
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